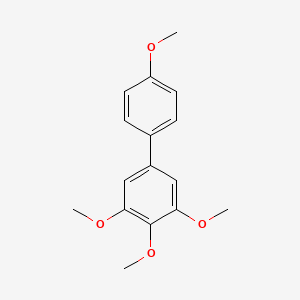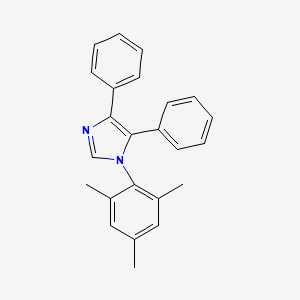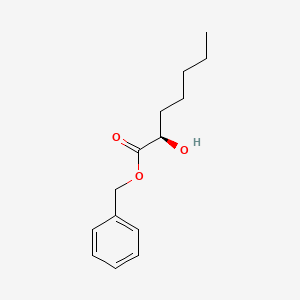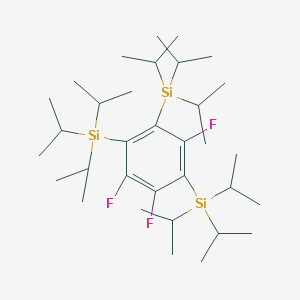
Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)-: is a specialized organosilicon compound. It features a silane core bonded to a trifluorobenzene ring, which is further substituted with three tris(1-methylethyl) groups. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- typically involves the reaction of a trifluorobenzene derivative with a silane precursor under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: The trifluorobenzene ring allows for substitution reactions, where functional groups can be introduced or replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and specific catalysts.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with tailored properties.
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its interactions with biological systems are studied to understand its effects and potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with specific interactions with biological targets.
Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.
Mechanism of Action
The mechanism by which Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene ring and silane core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and catalytic properties.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Utilized in supramolecular chemistry for its halogen-bonding interactions.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Employed in the synthesis of advanced polymers and materials.
Uniqueness: Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- stands out due to its unique combination of a silane core and trifluorobenzene ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and interactions.
Properties
CAS No. |
874919-54-7 |
|---|---|
Molecular Formula |
C33H63F3Si3 |
Molecular Weight |
601.1 g/mol |
IUPAC Name |
tri(propan-2-yl)-[2,3,5-trifluoro-4,6-bis[tri(propan-2-yl)silyl]phenyl]silane |
InChI |
InChI=1S/C33H63F3Si3/c1-19(2)37(20(3)4,21(5)6)31-28(34)29(35)32(38(22(7)8,23(9)10)24(11)12)33(30(31)36)39(25(13)14,26(15)16)27(17)18/h19-27H,1-18H3 |
InChI Key |
LOXCEPKDJNKRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=C(C(=C(C(=C1F)F)[Si](C(C)C)(C(C)C)C(C)C)[Si](C(C)C)(C(C)C)C(C)C)F)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
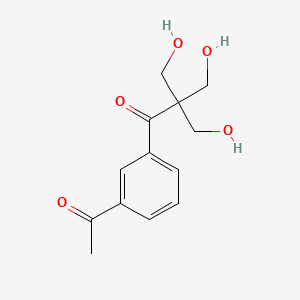
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
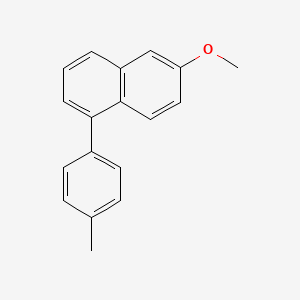
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
